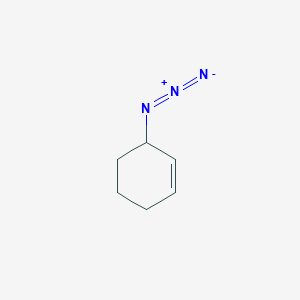

5,6,7-trifluoro-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives can be complex and requires regioselective strategies. Paper describes a method for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid through a trifluoroacetylated indole driven hydrolysis. This process highlights the potential for using trifluoroacetylated precursors to introduce regioselectivity in the synthesis of indole derivatives. Although the paper does not directly address the synthesis of 5,6,7-trifluoro-1H-indole-2-carboxylic acid, the principles of regioselectivity and functional group transformation could be applicable.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring. The substitution of hydrogen atoms with fluorine atoms, as in the case of trifluorinated indoles, can significantly alter the electronic properties of the molecule. The papers provided do not offer specific details on the molecular structure of this compound, but the general structure of indole derivatives is well-understood in the field of organic chemistry.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including functionalization and isomerization. Paper discusses the trifluoromethanesulfonic acid-mediated rearrangement of benzoylaminomethylthio group of indole derivatives. This indicates that trifluorinated indoles may also be amenable to similar chemical transformations, which could be relevant for the functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their functional groups and substituents. The introduction of trifluoromethyl groups typically increases the compound's lipophilicity and can affect its acidity and reactivity. While the papers do not provide specific data on the physical and chemical properties of this compound, the properties of similar compounds suggest that it would likely exhibit unique reactivity and stability profiles due to the presence of the trifluoromethyl groups.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Biologically Active Molecules : Trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including derivatives of 5,6,7-trifluoro-1H-indole-2-carboxylic acid, are valuable as building blocks for synthesizing biologically active molecules. These compounds are prepared using advanced organometallic methods, highlighting the significance of trifluoromethyl groups in medicinal chemistry (Leconte & Ruzziconi, 2002).

Regioselective Synthesis : The paper by Usachev et al. demonstrates the regioselective synthesis of trifluoromethylated 3-(pyrazolyl)indoles from 2-(trifluoromethyl)comanic acid and its derivatives, showcasing the versatility of trifluoromethylated indoles in chemical synthesis (Usachev, Obydennov, & Sosnovskikh, 2012).

Electrochemical and Material Applications

Electrodeposition of Poly(indole-5-carboxylic acid) : The paper by Nie et al. discusses the electrochemical synthesis of high-quality poly(indole-5-carboxylic acid) films via anodic oxidation. The study reveals the potential applications of these films in electronic and material sciences due to their good electrochemical behavior and thermal stability (Nie et al., 2007).

Capacitance Performance of Polyindole Derivatives : The research by Ma et al. explores the effects of carboxylic substituent positions on the electrodeposition, morphology, and capacitance properties of polyindole derivatives. This study is crucial for understanding how the position of substituents affects the material properties of polyindoles, which has implications for their use in supercapacitors and other energy storage applications (Ma, Zhou, Mo, Hou, & Xu, 2015).

Chemical Analysis and Characterization

NMR Analysis of Fluorobenzo[b]thiophens : The study by Castle, Mooney, & Plevey provides insights into the NMR spectral analysis of fluorobenzo[b]thiophens and their derivatives, including trifluorobenzo[b]thiophens and carboxylic acids. This research is essential for understanding the structural and electronic properties of these fluorinated compounds, which can be applied in various scientific fields (Castle, Mooney, & Plevey, 1968).

Safety and Hazards

The compound is considered harmful, with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 5,6,7-trifluoro-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially exert a variety of effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

5,6,7-trifluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-4-1-3-2-5(9(14)15)13-8(3)7(12)6(4)11/h1-2,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUXZNNSALVGTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C(=C1F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)